An In-depth Technical Guide to the Chemical Landscape of Ethyl N-methyl-L-histidinate
An In-depth Technical Guide to the Chemical Landscape of Ethyl N-methyl-L-histidinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The inquiry into the chemical structure of "Ethyl N-methyl-L-histidinate" unveils a fascinating case of isomeric ambiguity that is critical for researchers in drug development and peptide synthesis to understand. The seemingly simple nomenclature belies a structural complexity arising from the multiple nucleophilic sites on the L-histidine scaffold. This guide will dissect this ambiguity, providing a comprehensive technical overview of the possible isomeric structures, their synthesis, and their relevance in the scientific landscape.
The name "Ethyl N-methyl-L-histidinate" can refer to three distinct molecules, differentiated by the position of the methyl group. The methylation can occur on the alpha-amino group (Nα) of the amino acid backbone, or on one of the two nitrogen atoms of the imidazole side chain: the pros (π) nitrogen (Nπ) or the tele (τ) nitrogen (Nτ). This distinction is paramount as the location of the methyl group significantly influences the molecule's chemical properties, including its pKa, metal-chelating abilities, and its utility as a building block in peptide synthesis.[1]
This guide will now proceed to detail the chemical structure, synthesis, and known applications of each of these three isomers.
Isomer 1: Ethyl Nα-methyl-L-histidinate
This isomer features a methyl group on the primary amine of the L-histidine backbone.
Chemical Structure and Identifiers
A comprehensive table of chemical identifiers for Ethyl Nα-methyl-L-histidinate is provided below.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-(methylamino)-3-(1H-imidazol-4-yl)propanoate |
| Molecular Formula | C9H15N3O2 |
| Canonical SMILES | CCOC(=O)C(Cc1c[nH]cn1)NC |
| InChI | InChI=1S/C9H15N3O2/c1-3-14-9(13)8(11-2)4-6-5-10-7-12-6/h5,7-8,11H,3-4H2,1-2H3,(H,10,12)/t8-/m0/s1 |
| InChIKey | (Not readily available in public databases) |
| CAS Number | (Not readily available for the free base; the methyl ester hydrochloride is 118384-75-1)[2] |
Synthesis and Experimental Protocols
The synthesis of Nα-methylated amino acids is a well-established field in organic chemistry. A common approach involves the reductive amination of the corresponding α-keto acid or the direct alkylation of the N-protected amino acid.
Conceptual Synthesis Workflow for Ethyl Nα-methyl-L-histidinate:
Caption: Reductive amination approach to Ethyl Nα-methyl-L-histidinate.
Detailed Protocol: Reductive Amination
-
Imine Formation: L-histidine ethyl ester dihydrochloride (1 equivalent) is dissolved in a suitable solvent such as methanol.[3] An aqueous solution of formaldehyde (1.1 equivalents) is added, followed by a base (e.g., triethylamine) to neutralize the hydrochloride salt and facilitate imine formation. The reaction is typically stirred at room temperature for 1-2 hours.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is added portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the ester functionality.
-
Work-up and Purification: The reaction is quenched with water, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure Ethyl Nα-methyl-L-histidinate.
Spectroscopic Characterization (Predicted)
While specific spectra for the ethyl ester are not widely available, the expected spectroscopic features can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and signals for the α-proton, β-protons, and the imidazole ring protons.
-
¹³C NMR: The spectrum would display resonances for the ethyl group carbons, the N-methyl carbon, the carbonyl carbon of the ester, and the carbons of the amino acid backbone and the imidazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group and fragmentation of the imidazole ring.
Applications in Research and Drug Development
Nα-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides.[4] The methyl group can provide steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases. This modification can also impact the conformational flexibility of the peptide, potentially locking it into a bioactive conformation. Furthermore, Nα-methylation can improve cell permeability by reducing the number of hydrogen bond donors.[4]
Isomer 2: Ethyl Nπ-methyl-L-histidinate (1-methyl)
This isomer features a methyl group on the pros (π) nitrogen of the imidazole ring, which is the nitrogen atom further from the side chain's point of attachment to the amino acid backbone.
Chemical Structure and Identifiers
The following table summarizes the chemical identifiers for Ethyl Nπ-methyl-L-histidinate.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate |
| Molecular Formula | C9H15N3O2 |
| Canonical SMILES | CCOC(=O)C(Cc1cn(C)cn1)N |
| InChI | InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-6-5-11-7-12(2)6/h5,7-8H,3-4,10H2,1-2H3/t8-/m0/s1 |
| InChIKey | (Not readily available in public databases) |
| CAS Number | (Not readily available for the ethyl ester; the corresponding acid is 332-80-9)[5] |
Synthesis and Experimental Protocols
The synthesis of Nπ-methylated histidine derivatives often involves the direct alkylation of a suitably protected histidine precursor.
Conceptual Synthesis Workflow for Ethyl Nπ-methyl-L-histidinate:
Caption: Alkylation strategy for the synthesis of Ethyl Nπ-methyl-L-histidinate.
Detailed Protocol: Direct Alkylation
-
Protection: The α-amino group of L-histidine ethyl ester is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent Nα-methylation.
-
Alkylation: The Nα-protected L-histidine ethyl ester is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent like DMF. The reaction conditions can be tuned to favor methylation at the Nπ position.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired Ethyl Nπ-methyl-L-histidinate.
-
Purification: The final product is purified by crystallization or column chromatography. A patent for the synthesis of related N(π)-methyl-L-histidine derivatives mentions the use of L-Histidine ethyl ester dihydrochloride as a starting material, highlighting the industrial relevance of this approach.[4]
Spectroscopic Characterization
Based on available data for Nπ-methyl-L-histidine, the following spectroscopic characteristics can be anticipated.[6]
-
¹H NMR: A characteristic singlet for the N-methyl group on the imidazole ring would be observed, typically downfield compared to an Nα-methyl group. The two imidazole ring protons would show distinct chemical shifts.
-
¹³C NMR: The spectrum would show a resonance for the N-methyl carbon attached to the imidazole ring, in addition to the other expected signals for the molecule.
-
Mass Spectrometry: The fragmentation pattern would be influenced by the methylated imidazole ring, potentially leading to characteristic fragment ions.
Applications in Research and Drug Development
Nπ-methylhistidine is a naturally occurring amino acid derivative.[5] Its incorporation into peptides can influence their conformation and biological activity. For instance, methylation at this position prevents the nitrogen from acting as a hydrogen bond donor and can alter the pKa of the imidazole ring, which can be crucial for the catalytic activity of enzymes or the binding affinity of ligands.
Isomer 3: Ethyl Nτ-methyl-L-histidinate (3-methyl)
This isomer has a methyl group on the tele (τ) nitrogen of the imidazole ring, which is the nitrogen atom closer to the side chain's point of attachment to the amino acid backbone.
Chemical Structure and Identifiers
The chemical identifiers for Ethyl Nτ-methyl-L-histidinate are provided below.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-amino-3-(3-methyl-1H-imidazol-4-yl)propanoate |
| Molecular Formula | C9H15N3O2 |
| Canonical SMILES | CCOC(=O)C(Cc1c[nH]c(n1)C)N |
| InChI | InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-6-5-10-7(2)12-6/h5,8H,3-4,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |
| InChIKey | (Not readily available in public databases) |
| CAS Number | (Not readily available for the ethyl ester) |
Synthesis and Experimental Protocols
The selective synthesis of Nτ-methylated histidine derivatives can be challenging due to the similar reactivity of the two imidazole nitrogens. A common strategy involves the use of a directing group or a multi-step synthesis that favors alkylation at the Nτ position.
Conceptual Synthesis Workflow for Ethyl Nτ-methyl-L-histidinate:
Caption: A synthetic route to Ethyl Nτ-methyl-L-histidinate via a cyclic intermediate.
Detailed Protocol: Cyclization-Alkylation-Hydrolysis
-
Cyclization: L-histidine ethyl ester can be reacted with an agent like phosgene or carbonyldiimidazole (CDI) to form a cyclic derivative that bridges the α-amino group and the Nπ-nitrogen of the imidazole ring.[7]
-
Alkylation: This cyclization effectively blocks the Nπ position, directing the subsequent alkylation to the Nτ position. The cyclic intermediate is then treated with a methylating agent.
-
Hydrolysis: The cyclic protecting group is removed by hydrolysis under acidic or basic conditions to afford the desired Ethyl Nτ-methyl-L-histidinate.
Spectroscopic Characterization
The spectroscopic properties of Ethyl Nτ-methyl-L-histidinate would be distinct from its Nπ-methylated isomer.
-
¹H NMR: The chemical shift of the N-methyl group and the imidazole ring protons would differ from those of the Nπ isomer, providing a means of differentiation.
-
¹³C NMR: The position of the N-methyl carbon signal would also be characteristic of the Nτ-methylation.
-
Mass Spectrometry: While the molecular ion would be the same as the Nπ isomer, the fragmentation pattern in tandem MS experiments could potentially distinguish between the two.
Applications in Research and Drug Development
Nτ-methylhistidine is found in various proteins and has important biological roles.[8] For example, it is a component of anserine, a dipeptide found in the muscle and brain tissue of many animals. The methylation at the Nτ position can affect the metal-chelating properties of the imidazole ring and its participation in enzymatic reactions. In drug design, the selective introduction of a methyl group at the Nτ position can be used to fine-tune the biological activity and pharmacokinetic profile of a peptide-based therapeutic.
Conclusion: A Matter of Precision
The seemingly straightforward name "Ethyl N-methyl-L-histidinate" underscores the critical importance of precise chemical nomenclature in scientific research. The three distinct isomers possess unique chemical and physical properties that dictate their synthesis and application. For researchers and drug developers, a thorough understanding of these isomeric differences is essential for the rational design of novel therapeutics and for the unambiguous interpretation of experimental results. This guide serves as a foundational resource for navigating the chemical landscape of these important methylated histidine derivatives.
References
-
Npi-methyl-L-histidine. PubChem. (n.d.). Retrieved from [Link]
- A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine. Google Patents. (n.d.).
- Synthesizing method of N-beta-alanyl-(tau-methyl) histidine. Google Patents. (n.d.).
-
Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Korea Atomic Energy Research Institute. (n.d.). Retrieved from [Link]
-
PEPTIDE SYNTHESIS. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Nature. (n.d.). Retrieved from [Link]
-
Npi-methyl-L-histidine. PubChem. (n.d.). Retrieved from [Link]
-
2-AMINO-3-(3H-IMIDAZOL-4-YL)-PROPIONIC ACID ETHYL ESTER. ChemBK. (n.d.). Retrieved from [Link]
-
(4S)-4-Amino-5-((2-(1H-imidazol-4-yl)ethyl)amino)-5-oxopentanoic acid. PubChem. (n.d.). Retrieved from [Link]
-
3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. PubChem. (n.d.). Retrieved from [Link]
-
Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. NIST WebBook. (n.d.). Retrieved from [Link]
-
(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. PubChem. (n.d.). Retrieved from [Link]
-
Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment. DSpace@UAntwerpen. (n.d.). Retrieved from [Link]
-
A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. (n.d.). Retrieved from [Link]
-
Histidine. NIST WebBook. (n.d.). Retrieved from [Link]
-
methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride. NextSDS. (n.d.). Retrieved from [Link]
-
N(pros)-methyl-L-histidine. Wikidata. (n.d.). Retrieved from [Link]
-
Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. Npi-methyl-L-histidine | C7H11N3O2 | CID 6971061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
